molecular formula C18H17NO4 B6115069 N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide

カタログ番号 B6115069
分子量: 311.3 g/mol
InChIキー: VBSFVIYGFXZKNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as AP237 or Oliceridine, is a synthetic opioid analgesic that was developed to provide pain relief with fewer side effects than traditional opioids. It was first synthesized in 2003 by researchers at the University of California, San Francisco. Since then, several studies have been conducted to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

作用機序

N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It has been shown to have a higher affinity for the mu-opioid receptor than morphine, which may contribute to its increased potency. N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide also has a lower affinity for the delta-opioid receptor, which may contribute to its reduced side effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to produce less constipation and pruritus than morphine. In addition, it has been shown to have a faster onset of action and shorter duration of action than morphine.

実験室実験の利点と制限

One advantage of N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its potency, which allows for smaller doses to be used in experiments. This can be beneficial in reducing the amount of drug required and minimizing the potential for side effects. However, one limitation is the limited availability of N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, which can make it difficult to obtain for research purposes.

将来の方向性

Several future directions for research on N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide include investigating its potential for treating chronic pain, including neuropathic pain and cancer pain. In addition, further studies are needed to investigate its safety and efficacy in humans. Finally, research is needed to identify potential drug interactions and to develop strategies for minimizing the risk of abuse and addiction.

合成法

The synthesis of N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with isopropenyl magnesium bromide, followed by the reaction with 4-aminobenzoyl chloride. This method was first described by researchers at the University of California, San Francisco in 2011. The yield of N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide using this method is around 25%.

科学的研究の応用

N-1,3-benzodioxol-5-yl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been studied extensively for its potential as an analgesic. It has been shown to be effective in treating acute pain, including postoperative pain, in animal models. In addition, it has been investigated for its potential in treating chronic pain, including neuropathic pain, cancer pain, and inflammatory pain.

特性

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-methylprop-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-12(2)10-21-15-6-3-13(4-7-15)18(20)19-14-5-8-16-17(9-14)23-11-22-16/h3-9H,1,10-11H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSFVIYGFXZKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。